molecular formula C13H20O3 B7935323 2-(2,4-Dimethoxyphenyl)-2-pentanol CAS No. 1443349-00-5

2-(2,4-Dimethoxyphenyl)-2-pentanol

Cat. No.: B7935323
CAS No.: 1443349-00-5
M. Wt: 224.30 g/mol
InChI Key: ZEBDLIPVROCQKD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-2-pentanol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a pentanol chain attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-2-pentanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to obtain the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols, hydrocarbons.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-2-pentanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)-2-butanol
  • 2-(2,4-Dimethoxyphenyl)-2-hexanol
  • 2-(3,4-Dimethoxyphenyl)-2-pentanol

Uniqueness

2-(2,4-Dimethoxyphenyl)-2-pentanol is unique due to its specific substitution pattern on the phenyl ring and the length of the pentanol chain. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For instance, the presence of methoxy groups can influence the compound’s solubility, reactivity, and biological activity, distinguishing it from other related compounds.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-5-8-13(2,14)11-7-6-10(15-3)9-12(11)16-4/h6-7,9,14H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBDLIPVROCQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231729
Record name Benzenemethanol, 2,4-dimethoxy-α-methyl-α-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443349-00-5
Record name Benzenemethanol, 2,4-dimethoxy-α-methyl-α-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443349-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,4-dimethoxy-α-methyl-α-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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